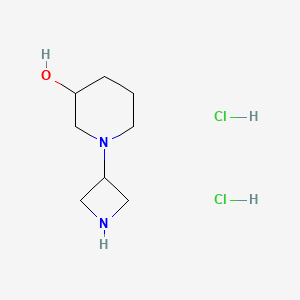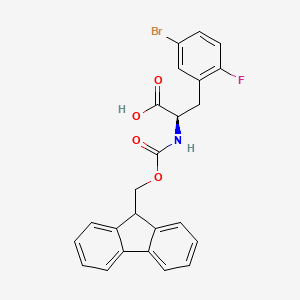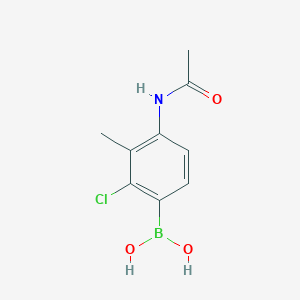
4-Acetamido-2-chloro-3-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetamido-2-chloro-3-methylphenylboronic acid is a boronic acid derivative characterized by the presence of an acetamido group, a chlorine atom, and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-2-chloro-3-methylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 3-methyl-4-aminophenol, is brominated to introduce a bromine atom at the ortho position.
Acetylation: The brominated compound is then acetylated to form the acetamido group.
Boronic Acid Formation: The acetylated compound undergoes a boronic acid formation reaction, often using a boronic ester intermediate.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions: 4-Acetamido-2-chloro-3-methylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or other derivatives.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Borates: Resulting from further oxidation of boronic esters.
Substitution Products: Various nucleophilic substitution products can be obtained.
科学的研究の応用
4-Acetamido-2-chloro-3-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in biochemical assays and as a probe in biological studies.
Industry: It is used in the production of materials and chemicals that require boronic acid functionalities.
作用機序
The mechanism by which 4-acetamido-2-chloro-3-methylphenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and chemical reactions.
Molecular Targets and Pathways:
Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.
Receptors: They can interact with receptors, modulating their activity.
類似化合物との比較
4-Acetamido-2-chloro-3-methylphenylboronic acid is unique due to its specific structural features. Similar compounds include:
3-Chloro-4-methylphenylboronic Acid: Lacks the acetamido group.
4-Acetamido-3-methylphenylboronic Acid: Lacks the chlorine atom.
2-Chloro-3-methylphenylboronic Acid: Lacks the acetamido group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
特性
IUPAC Name |
(4-acetamido-2-chloro-3-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-5-8(12-6(2)13)4-3-7(9(5)11)10(14)15/h3-4,14-15H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTPNDCGEJCEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
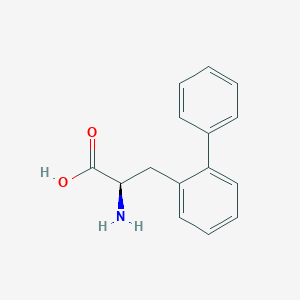
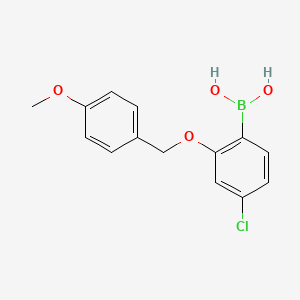
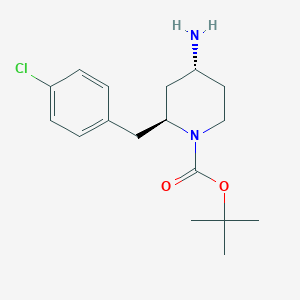
![Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B8095991.png)
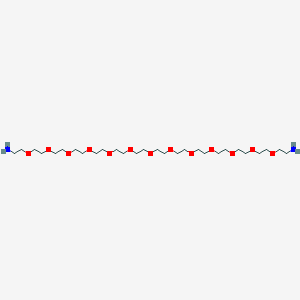
![4-[(3R,5S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B8095999.png)
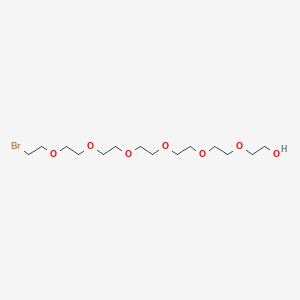
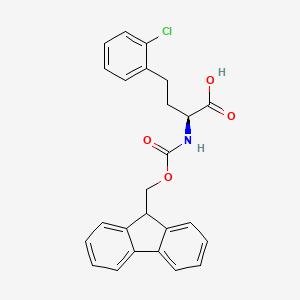
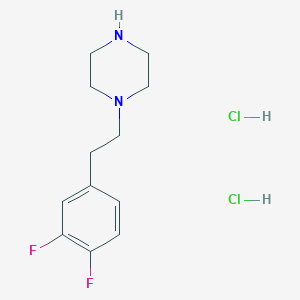
![1-[(R)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B8096023.png)
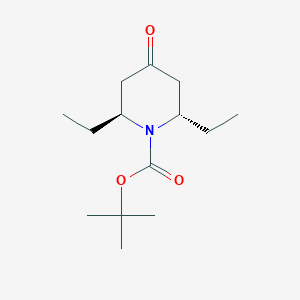
![6,9-Diaza-spiro[4.5]decane-6-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B8096036.png)
